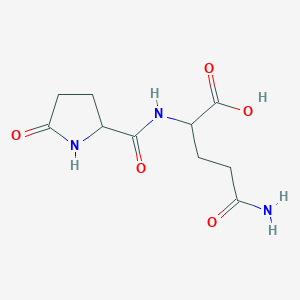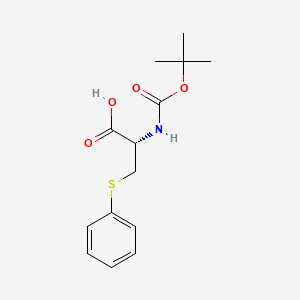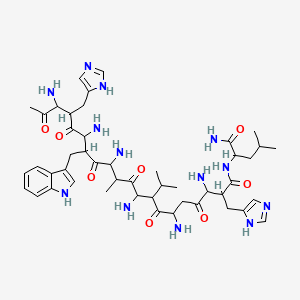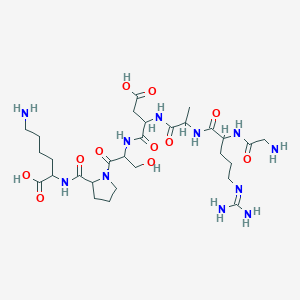
Lysyl-tyrosyl-lysine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysyl-tyrosyl-lysine acetate is a tripeptide compound composed of lysine, tyrosine, and lysine residues, with an acetate counterion. It is often used in biochemical and physiological research due to its unique properties and functions. The compound has a molecular formula of C21H35N5O5 · xC2H4O2 and a molecular weight of 437.53 (free base basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysyl-tyrosyl-lysine acetate can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of tyrosine and the final lysine residue. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified and converted to its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Lysyl-tyrosyl-lysine acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the peptide, such as the amino, carboxyl, and phenolic hydroxyl groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Lysyl-tyrosyl-lysine acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lysyl-tyrosyl-lysine acetate involves its interaction with specific molecular targets and pathways. For example, it can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is useful in studying DNA repair mechanisms . The compound can also interact with enzymes like uracil DNA glycosylase to quantify uracil, providing insights into nucleotide metabolism .
Comparison with Similar Compounds
Lysyl-tyrosyl-lysine acetate can be compared with other similar tripeptides, such as glycyl-histidyl-lysine acetate and kyotorphin acetate salt . While these compounds share some structural similarities, this compound is unique due to its specific amino acid sequence and functional properties. For instance, glycyl-histidyl-lysine acetate is known for its role in wound healing and skin regeneration, whereas kyotorphin acetate salt has analgesic properties .
Similar Compounds
- Glycyl-histidyl-lysine acetate
- Kyotorphin acetate salt
- Glycyl-tyrosyl-arginine
- Glycyl-glycyl-tyrosine
Properties
IUPAC Name |
6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFHLHJTRGLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)




![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)

![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
![3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13393128.png)


![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
